molecular formula C20H32Cl2N2Pd-2 B14473638 1-Adamantylazanide;dichloropalladium CAS No. 72859-85-9

1-Adamantylazanide;dichloropalladium

Cat. No.: B14473638
CAS No.: 72859-85-9
M. Wt: 477.8 g/mol
InChI Key: MRYGATRXXVXQMW-UHFFFAOYSA-L
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Description

1-Adamantylazanide;dichloropalladium is a coordination compound featuring a palladium center coordinated to two chlorine atoms and a 1-adamantylazanide ligand. The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 1-adamantylazanide;dichloropalladium typically involves the reaction of 1-adamantylamine with a palladium(II) chloride precursor. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to deprotonate the amine, forming the azanide ligand .

Industrial production methods for such compounds are less common, as they are typically synthesized in research laboratories for specific applications. scaling up the synthesis would involve similar reaction conditions with careful control of temperature, pressure, and purity of reagents to ensure consistent product quality .

Chemical Reactions Analysis

1-Adamantylazanide;dichloropalladium undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphines, amines, and organic halides. The major products formed depend on the specific reagents and conditions used but often include new organopalladium complexes .

Mechanism of Action

The mechanism by which 1-adamantylazanide;dichloropalladium exerts its effects in catalytic processes involves the coordination of the palladium center to substrates, facilitating their activation and subsequent transformation. The adamantyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound. Molecular targets include organic halides and other electrophilic species, with pathways involving oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Properties

CAS No.

72859-85-9

Molecular Formula

C20H32Cl2N2Pd-2

Molecular Weight

477.8 g/mol

IUPAC Name

1-adamantylazanide;dichloropalladium

InChI

InChI=1S/2C10H16N.2ClH.Pd/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h2*7-9,11H,1-6H2;2*1H;/q2*-1;;;+2/p-2

InChI Key

MRYGATRXXVXQMW-UHFFFAOYSA-L

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].Cl[Pd]Cl

Origin of Product

United States

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